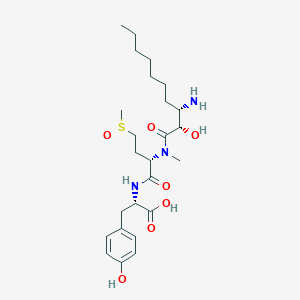

Microginin 527

Description

Properties

CAS No. |

1135249-50-1 |

|---|---|

Molecular Formula |

C25H41N3O7S |

Molecular Weight |

527.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 |

InChI Key |

VUIHOFONJHXOQE-ZPPOLDLBSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Discovery, Characterization, and Bioactivity of Microginin 527 from Microcystis aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microginins represent a diverse class of linear peptide protease inhibitors produced by cyanobacteria. This document provides a comprehensive technical overview of Microginin 527, a potent Angiotensin-Converting Enzyme (ACE) inhibitor discovered from the freshwater cyanobacterium Microcystis aeruginosa. We detail its discovery through a metabolomics-guided approach, its structural features, and its significant biological activities. This guide includes detailed experimental protocols for the isolation, purification, and bio-assessment of this compound, alongside structured data tables and graphical representations of workflows and its mechanism of action to facilitate further research and drug development efforts.

Introduction

Cyanobacteria are prolific producers of a wide array of secondary metabolites with significant biotechnological potential, ranging from toxins to compounds with cytotoxic, antimicrobial, and enzyme-inhibiting properties.[1][2] The genus Microcystis is well-known for producing toxins like microcystins, but it is also a source of other bioactive peptides, including microginins.[1][2]

Microginins are a family of linear, non-ribosomal peptides first identified in Microcystis aeruginosa.[1] They are structurally characterized by an N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) or a related fatty acid residue linked to a peptide chain of three to five amino acids. These compounds are primarily recognized as potent inhibitors of various proteases, particularly zinc-containing metalloproteases like Angiotensin-Converting Enzyme (ACE). Their ability to inhibit ACE makes them promising candidates for the development of novel antihypertensive therapeutics.

Discovery of this compound

This compound was identified from a laboratory-cultured strain of Microcystis aeruginosa (UTEX LB2385) using a mass spectrometry-based metabolomics approach. This strategy allowed for the rapid detection and characterization of novel peptide variants within the cyanobacterial extract. This compound, along with its parent compounds, was noted for containing N-methyl methionine sulfoxide. It is a tripeptide analogue, representing one of the smallest members of the microginin family. Studies have suggested that smaller tripeptide or tetrapeptide microginins exhibit more potent ACE inhibitory activity compared to their larger pentapeptide counterparts.

Physicochemical Properties and Structure

This compound is a linear peptide with the molecular formula C₂₅H₄₁N₃O₇S and a molecular weight of 527.7 g/mol . Its structure was determined through spectroscopic analysis and chemical derivatization. The peptide consists of three amino acid residues, with a sulfonated and N-methylated second position.

Systematic Name: (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid.

Biological Activity

This compound is distinguished by its potent inhibitory activity against several key enzymes. It is most recognized for its strong inhibition of Angiotensin-Converting Enzyme (ACE), a central component of the renin-angiotensin system that regulates blood pressure. In addition to its anti-hypertensive potential, this compound also demonstrates inhibitory effects against protein phosphatases and leucine aminopeptidase.

Table 1: Quantitative Bioactivity Data for this compound

| Target Enzyme | Bioactivity (IC₅₀) | Source Strain | Reference |

| Angiotensin-Converting Enzyme (ACE) | 31 µM | Microcystis aeruginosa (UTEX LB2385) | |

| Leucine Aminopeptidase | Inhibitory effects reported | Microcystis aeruginosa | |

| Protein Phosphatases | Inhibitory effects reported | Microcystis aeruginosa |

Mechanism of Action: ACE Inhibition

The primary mechanism of action for microginins involves the inhibition of serine and metalloproteases. The peptide binds to the catalytic site of the target enzyme, blocking substrate access and thereby inhibiting its function. In the case of ACE, this compound acts as a competitive inhibitor, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.

References

The Biosynthesis of Microginin 527 in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microginins are a diverse family of bioactive linear peptides produced by cyanobacteria, notable for their potent inhibition of various proteases, including angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the biosynthesis of a specific tripeptide variant, Microginin 527, which is distinguished by a sulfonated and N-methylated amino acid residue. We delve into the genetic architecture of the microginin biosynthetic gene cluster (mic), the enzymatic machinery of its hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) pathway, and the key chemical transformations that lead to the final natural product. This guide summarizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the biosynthetic pathway to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and pharmacology.

Introduction

Cyanobacteria are prolific producers of a vast array of secondary metabolites with significant potential for biotechnological and pharmaceutical applications. Among these, the microginins represent a large class of linear lipopeptides that have garnered interest due to their diverse biological activities.[1] this compound is a rare tripeptide member of this family, characterized by the presence of a sulfonated and N-methylated amino acid at its second position.[2][3] This unique post-assembly modification, coupled with its inhibitory bioactivity, makes its biosynthetic pathway a subject of considerable interest for both fundamental research and potential drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a hybrid PKS/NRPS multienzyme complex encoded by the mic biosynthetic gene cluster (BGC).[3] This pathway involves the assembly of a fatty acid chain, the incorporation of specific amino acid precursors, and subsequent chemical modifications.

The mic Biosynthetic Gene Cluster

The mic BGC is approximately 30 kb in length and comprises a set of core biosynthetic genes, typically designated micA through micH.[3] While the specific function of each gene product in the context of this compound biosynthesis is not fully elucidated, the heterologous expression of the entire mic cluster from Microcystis aeruginosa LEGE 91341 in E. coli has unequivocally confirmed its role in producing the microginin scaffold. Some mic gene clusters have also been found to contain a halogenase, accounting for the chlorinated variants of microginins.

Precursor Molecules

The assembly of this compound requires the following precursor molecules:

-

A C8 fatty acid (Octanoic acid): This serves as the starter unit for the polyketide synthase module.

-

Amino Acids: Based on the structure of the closely related tripeptide, Microginin 511 (Ahda-MeMet-Tyr), the likely amino acid precursors for this compound are:

-

Methionine

-

Tyrosine

-

-

S-adenosyl methionine (SAM): The universal methyl group donor for the N-methylation step.

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS): The activated sulfate donor for the sulfonation reaction.

Enzymatic Assembly and Modification

The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation and modification, and termination.

Stage 1: Initiation - Formation of the 3-amino-2-hydroxydecanoic acid (Ahda) moiety

The synthesis begins with the activation of an octanoic acid starter unit by a putative fatty acyl-AMP ligase (FAAL). This activated fatty acid is then loaded onto an acyl carrier protein (ACP) and subsequently processed by a polyketide synthase (PKS) module. An aminotransferase (AMT) domain within the PKS machinery is responsible for the incorporation of a β-amino group, a characteristic feature of microginins.

Stage 2: Elongation and Modification - Peptide Chain Assembly

The growing fatty acyl chain is then passed to the first module of the non-ribosomal peptide synthetase (NRPS). The NRPS component functions as an assembly line, sequentially incorporating the precursor amino acids.

-

Methionine Incorporation and Modification: The first NRPS module adenylates and tethers methionine. It is at this stage that two critical modifications are believed to occur:

-

N-methylation: An N-methyltransferase (NMT) domain, or a yet-to-be-identified stand-alone NMT, catalyzes the transfer of a methyl group from SAM to the amino group of the tethered methionine.

-

Sulfonation: A sulfotransferase (SULT) acts on the tethered, N-methylated methionine residue, transferring a sulfonate group from PAPS. The specific SULT responsible for this reaction in this compound biosynthesis has not yet been identified.

-

-

Tyrosine Incorporation: The modified, N-methylated and sulfonated methionine is then condensed with the final amino acid, tyrosine, which is activated by the subsequent NRPS module.

Stage 3: Termination

The fully assembled lipopeptide is cleaved from the NRPS enzyme complex by a thioesterase (TE) domain, releasing the final this compound product.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, the following information provides some context for its biological activity and potential production levels.

| Parameter | Value | Compound | Organism/System | Reference |

| IC50 (ACE Inhibition) | 31 µM | This compound | In vitro | |

| Production Yield | 9.6 x 10-5 % of dry weight | Microginin FR3 | Microcystis sp. bloom |

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Heterologous Expression of the mic Gene Cluster

The Direct Pathway Cloning (DiPaC) method has been successfully used to express the mic BGC in a heterologous host like E. coli.

Protocol Outline:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a microginin-producing cyanobacterial strain.

-

BGC Amplification: The entire mic gene cluster is amplified using long-range PCR with primers designed with appropriate overhangs for cloning.

-

Vector Preparation: An expression vector suitable for E. coli is linearized by PCR or restriction digest.

-

SLIC Assembly: The amplified mic BGC and the linearized vector are assembled using Sequence and Ligation Independent Cloning (SLIC).

-

Transformation and Expression: The assembled plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Metabolite Extraction and Analysis: The culture is harvested, and metabolites are extracted and analyzed by HPLC-MS/MS to confirm the production of microginins.

Analysis of Microginins by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is the primary method for the detection and structural characterization of microginins.

Protocol Outline:

-

Sample Preparation: Cyanobacterial biomass is lyophilized and extracted with an organic solvent (e.g., methanol). The extract is then dried and reconstituted in a suitable solvent for injection.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid), is used to separate the components of the extract.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer. Data is acquired in both full scan mode to identify the molecular ions of potential microginins and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: The fragmentation spectra are analyzed to determine the amino acid sequence and identify modifications such as methylation and sulfonation.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Microginin Discovery

Caption: Workflow for the discovery and characterization of microginins.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of cyanobacteria, combining polyketide and non-ribosomal peptide synthesis with unique tailoring reactions. While the core genetic basis and general enzymatic logic have been established, several key questions remain. Future research should focus on:

-

Functional Characterization of mic Gene Products: A detailed biochemical analysis of each enzyme in the mic BGC is needed to assign specific functions.

-

Identification of the Sulfotransferase: The discovery of the enzyme responsible for the sulfonation step is a critical missing piece of the puzzle and could reveal novel biocatalysts.

-

Regulatory Mechanisms: Understanding how the expression of the mic gene cluster is regulated in response to environmental cues will be crucial for optimizing production.

-

Enzyme Engineering: The knowledge of the biosynthetic pathway opens up possibilities for engineering the NRPS modules to create novel microginin analogs with potentially enhanced or altered bioactivities.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of microginin biosynthesis and unlock its full biotechnological potential.

References

- 1. Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemodiversity and Biotechnological Potential of Microginins [mdpi.com]

- 3. Discovery and Heterologous Expression of Microginins from Microcystis aeruginosa LEGE 91341 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Origin and Natural Variants of Microginin 527

This technical guide provides a comprehensive overview of this compound, covering its biological source, the diversity of its natural analogs, and the methodologies employed in its study. The information is intended to support research and development efforts in the fields of natural products chemistry, pharmacology, and drug discovery.

Biological Origin

Microginins are a class of linear non-ribosomal peptides produced by various genera of cyanobacteria.[1][2] The primary producer of this compound is the freshwater cyanobacterium Microcystis aeruginosa.[1] This species is well-known for producing a wide array of bioactive secondary metabolites, including the hepatotoxic microcystins.[2][3] While M. aeruginosa is the confirmed source of this compound, other microginin variants have been isolated from different cyanobacterial genera such as Nostoc, Synechococcus, and Planktothrix.

Microginins are synthesized by a large multienzyme complex composed of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The genetic blueprint for this machinery is encoded in the microginin biosynthetic gene cluster (mic BGC), which is approximately 30 kb long and comprises eight genes (micA-H). The involvement of the mic BGC in microginin production has been experimentally validated through the heterologous expression of the cluster from M. aeruginosa LEGE 91341 in Escherichia coli, which resulted in the production of several microginin variants.

Natural Variants of Microginin

This compound is a notable member of the microginin family due to its relatively small size. It is a tripeptide, whereas most microginins consist of four to six amino acids. A key structural feature of microginins is the N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue. The structural diversity within the microginin class arises from variations in the number and type of amino acids, N-methylation, and chlorination of the Ahda moiety.

This compound has the chemical formula C25H41N3O7S and a molecular weight of 527.677 g/mol . Its structure contains an N-methyl methionine sulfoxide residue. A closely related natural variant is Microginin 511, which is also a tripeptide. The bioactivity of this compound has been evaluated, showing it to be a potent inhibitor of the angiotensin-converting enzyme (ACE) with a half-maximal inhibitory concentration (IC50) of 31 μM.

The following table summarizes quantitative data for this compound and other selected microginin variants.

| Microginin Variant | Molecular Weight ( g/mol ) | Producing Organism(s) | Bioactivity | IC50 Value |

| This compound | 527.677 | Microcystis aeruginosa | ACE Inhibition | 31 µM |

| Microginin KR767 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR801 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR835 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR785 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR604 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR638 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR781 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin KR815 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin FR3 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

| Microginin FR4 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |

Experimental Protocols

The study of microginins involves a combination of analytical and molecular techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation and Purification of Microginins

A common protocol for the isolation and purification of microginins from cyanobacterial biomass is as follows:

-

Extraction: The lyophilized cyanobacterial biomass is extracted repeatedly with methanol. The resulting extract is then concentrated under reduced pressure.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities. The microginin-containing fraction is typically eluted with a methanol-water mixture.

-

Reversed-Phase Flash Chromatography: The enriched fraction from SPE is further purified using reversed-phase flash chromatography. A gradient of acetonitrile in water is commonly used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual microginin variants is achieved by reversed-phase HPLC, often using a C18 column and a gradient of acetonitrile in water with a modifier such as trifluoroacetic acid (TFA).

Structure Elucidation

The chemical structures of purified microginins are determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and stereochemistry. Key experiments include:

-

¹H NMR: Provides information on the types and number of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the amino acid sequence.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps in determining the stereochemistry.

-

-

Determination of Absolute Configuration: The absolute configuration of the chiral centers in the amino acids is determined by chemical derivatization followed by chromatographic analysis. The advanced Marfey's method is a commonly used technique for this purpose.

Bioactivity Assays

The biological activity of microginins is assessed using various enzyme inhibition assays.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay:

-

The assay is typically performed in a microplate format.

-

The enzyme (ACE, often from rabbit lung) is pre-incubated with different concentrations of the microginin variant.

-

The substrate (e.g., hippuryl-histidyl-leucine) is added to initiate the reaction.

-

The reaction is stopped after a defined incubation period.

-

The amount of product formed (e.g., hippuric acid) is quantified, often by spectrophotometry or fluorometry.

-

The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

-

Aminopeptidase M Inhibition Assay:

-

Similar to the ACE inhibition assay, this assay is performed in a microplate.

-

Aminopeptidase M is pre-incubated with the microginin.

-

A chromogenic or fluorogenic substrate (e.g., L-leucine-p-nitroanilide) is added.

-

The release of the chromophore or fluorophore is monitored over time using a plate reader.

-

The IC50 value is determined from the dose-response curve.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Biosynthetic pathway of microginins.

Caption: Experimental workflow for microginin research.

Caption: Mechanism of ACE inhibition by this compound.

References

Microginin 527: A Technical Guide to its Discovery, Bioactivity, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microginin 527 is a linear tripeptide, a member of the microginin class of cyanobacterial metabolites, discovered from the freshwater cyanobacterium Microcystis aeruginosa (UTEX LB2385). Structurally unique as one of the smallest microginins, it features an N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue, an N-methyl methionine sulfoxide, and a C-terminal tyrosine. This peptide exhibits inhibitory activity against the angiotensin-converting enzyme (ACE), a key regulator of blood pressure, positioning it as a molecule of interest for cardiovascular drug discovery. This document provides a comprehensive overview of the primary literature concerning this compound, detailing its discovery, quantitative biological data, experimental protocols for its isolation and characterization, and the biosynthetic pathway responsible for its production.

Discovery and Primary Literature

This compound was first reported by Stewart, Ravindra, Van Wagoner, and Wright in a 2018 publication in the Journal of Natural Products. The discovery was the result of a metabolomics-guided investigation into the secondary metabolite profile of the cyanobacterium Microcystis aeruginosa (UTEX LB2385)[1][2]. This study identified a series of microginin peptides, with this compound being a novel tripeptide analogue[1].

Quantitative Data

The primary biological activity reported for this compound is the inhibition of angiotensin-converting enzyme (ACE). The quantitative data from the discovery paper is summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) | Source Organism | Reference |

| This compound | Angiotensin-Converting Enzyme (ACE) | 31 | Microcystis aeruginosa (UTEX LB2385) | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and further investigation of a compound's properties. The following sections outline the methodologies employed in the discovery and characterization of this compound, based on the primary literature and established techniques for natural product chemistry.

Culturing of Microcystis aeruginosa (UTEX LB2385)

While the specific culturing conditions for the discovery of this compound are detailed in the primary publication, a general protocol for the growth of Microcystis aeruginosa is as follows:

-

Media Preparation: Prepare BG-11 medium, a common medium for the cultivation of cyanobacteria.

-

Inoculation: Inoculate a sterile culture flask containing liquid BG-11 medium with an axenic culture of Microcystis aeruginosa (UTEX LB2385).

-

Incubation: Incubate the culture under a controlled temperature (e.g., 25 °C) and a defined light:dark cycle (e.g., 16:8 hours) with constant illumination to facilitate photosynthesis and growth.

-

Harvesting: After a sufficient growth period (typically several weeks, until stationary phase is reached), harvest the cyanobacterial biomass by centrifugation or filtration. The resulting cell pellet is then lyophilized for subsequent extraction.

Extraction and Isolation of this compound

The isolation of this compound from the cyanobacterial biomass involves a multi-step process of extraction and chromatographic purification.

-

Extraction: The lyophilized biomass of Microcystis aeruginosa is extracted with a suitable organic solvent, typically methanol or a methanol/water mixture, to solubilize the secondary metabolites.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction (SPE) using a C18 reversed-phase sorbent to remove highly polar and nonpolar impurities. The fraction containing the microginins is eluted with an appropriate solvent mixture.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, both often containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Fractions are collected and monitored by UV detection and mass spectrometry.

-

Final Purification: Fractions containing this compound are pooled and subjected to a final purification step, if necessary, using a different HPLC column or a shallower solvent gradient to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. Fragmentation analysis (MS/MS) provides information about the sequence of amino acid residues in the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the detailed chemical structure:

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of the amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between amino acid residues.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the sequence of the amino acids and the stereochemistry.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of this compound against ACE is determined using an in vitro enzyme assay. While the exact conditions may vary, a general protocol is as follows:

-

Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung.

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

-

Buffer: A suitable buffer such as borate or phosphate buffer at a specific pH (e.g., 8.3).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO or buffer).

-

Positive Control: A known ACE inhibitor such as captopril.

-

-

Assay Procedure:

-

In a microplate, pre-incubate the ACE enzyme with varying concentrations of this compound or the control inhibitor for a defined period at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate (HHL) to the wells.

-

Incubate the reaction mixture for a specific time.

-

Stop the reaction by adding an acid, such as hydrochloric acid.

-

-

Detection:

-

If HHL is used as the substrate, the amount of hippuric acid produced is quantified. This is typically done by extracting the hippuric acid with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm using a spectrophotometer, or by using an HPLC-based method.

-

If a fluorogenic substrate is used, the fluorescence of the product is measured using a fluorometer.

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated for each concentration of this compound.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Discovery Workflow of this compound

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

References

Unraveling the Synthesis of Microginin 527: A Non-Ribosomal Peptide with Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Microginin 527, a tripeptide linear peptide isolated from the cyanobacterium Microcystis aeruginosa (strain UTEX LB2385), represents a compelling target for natural product research and drug development. As a member of the microginin class of bioactive peptides, it exhibits angiotensin-converting enzyme (ACE) inhibitory activity, highlighting its potential as a lead compound for cardiovascular therapeutics. This technical guide provides a comprehensive overview of the non-ribosomal peptide synthesis (NRPS) of this compound, detailing its structure, biosynthetic machinery, and the experimental methodologies required for its study.

Structural Elucidation and Bioactivity

This compound is one of the smallest members of the microginin family. Its chemical structure has been determined as (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This structure reveals a tripeptide core with unique modifications:

-

An N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) moiety.

-

The first amino acid is an N-methylated and sulfoxidized methionine .

-

The C-terminal amino acid is tyrosine .

The primary reported biological activity of this compound is the inhibition of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

| Compound | Target Enzyme | IC50 Value | Source Organism |

| This compound | Angiotensin-Converting Enzyme (ACE) | 31 µM | Microcystis aeruginosa UTEX LB2385 |

The Non-Ribosomal Peptide Synthesis (NRPS) Machinery

Microginins are synthesized by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), often in conjunction with Polyketide Synthases (PKSs) for the fatty acid moiety. These enzymatic assembly lines are encoded by dedicated biosynthetic gene clusters (BGCs). For microginins, this is termed the 'mic' BGC.

The 'mic' Biosynthetic Gene Cluster

The 'mic' BGC is typically around 30 kb in length and contains a series of genes encoding the NRPS and PKS enzymes, as well as tailoring enzymes responsible for modifications such as methylation and halogenation. While the specific 'mic' BGC from Microcystis aeruginosa UTEX LB2385 has not been fully characterized in the available literature, analysis of other microginin-producing strains, such as M. aeruginosa LEGE 91341, has provided a general blueprint for the organization of these clusters. Heterologous expression of the 'mic' BGC from M. aeruginosa LEGE 91341 in Escherichia coli has successfully demonstrated its role in producing various microginin congeners.[1][2]

Proposed NRPS Architecture for this compound Synthesis

Based on the structure of this compound and the known mechanisms of NRPS, a hypothetical model for its biosynthetic template can be proposed. The NRPS would consist of three modules, each responsible for the incorporation and modification of one building block.

Caption: Proposed NRPS/PKS assembly line for this compound biosynthesis.

Domain Functions:

-

PKS (Polyketide Synthase): Synthesizes the 3-amino-2-hydroxydecanoic acid (Ahda) starter unit.

-

A (Adenylation) Domain: Selects and activates the specific amino acid substrate (Methionine or Tyrosine).

-

T (Thiolation) or PCP (Peptidyl Carrier Protein) Domain: Covalently tethers the growing peptide chain via a phosphopantetheinyl arm.

-

C (Condensation) Domain: Catalyzes peptide bond formation.

-

NMT (N-Methyltransferase) Domain: A tailoring domain that methylates the nitrogen of the methionine residue.

-

Oxidase Domain: A putative tailoring enzyme responsible for the oxidation of the methionine sulfur atom to a sulfoxide.

-

TE (Thioesterase) Domain: Catalyzes the release of the final peptide from the enzyme complex.

Key Experimental Protocols

The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

Objective: To obtain pure this compound from Microcystis aeruginosa UTEX LB2385 culture for structural and biological characterization.

Protocol:

-

Cultivation: Grow Microcystis aeruginosa UTEX LB2385 in appropriate medium (e.g., BG-11) under controlled light and temperature conditions.

-

Harvesting: Centrifuge the culture to pellet the cells.

-

Extraction: Lyophilize the cell pellet and extract with a suitable organic solvent mixture (e.g., methanol/water).

-

Solid-Phase Extraction (SPE): Pre-purify the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities.

-

Chromatographic Separation:

-

Initial Fractionation: Employ size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Utilize reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing a modifier like formic acid for final purification. Monitor the elution profile using a photodiode array (PDA) detector.

-

-

Structural Verification: Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Heterologous Expression of the 'mic' Biosynthetic Gene Cluster

Objective: To express the 'mic' BGC in a heterologous host to confirm its role in microginin synthesis and to enable engineered biosynthesis of analogs.

Protocol:

-

BGC Identification and Cloning:

-

Sequence the genome of Microcystis aeruginosa UTEX LB2385.

-

Identify the 'mic' BGC using bioinformatics tools like antiSMASH.

-

Amplify the entire BGC using long-range PCR or capture it using methods like Transformation-Associated Recombination (TAR) cloning.

-

-

Vector Construction: Clone the 'mic' BGC into a suitable expression vector for the chosen heterologous host (e.g., E. coli or a model cyanobacterium).

-

Host Transformation: Introduce the expression vector into the heterologous host.

-

Expression and Production:

-

Culture the recombinant host under appropriate conditions.

-

Induce gene expression if an inducible promoter is used.

-

Supplement the culture medium with necessary precursors if required.

-

-

Analysis of Production:

-

Extract the culture broth and/or cell pellet.

-

Analyze the extracts for the presence of this compound and other microginins using LC-MS/MS.

-

Caption: General workflow for the heterologous expression of a microginin BGC.

Biochemical Characterization of NRPS Domains

Objective: To determine the substrate specificity and catalytic activity of individual domains within the this compound NRPS.

Protocol:

-

Domain Cloning and Expression:

-

Identify the boundaries of the desired domains (e.g., A, T, C, NMT) based on sequence analysis.

-

Amplify the corresponding DNA fragments by PCR.

-

Clone the fragments into a protein expression vector (e.g., with a His-tag).

-

Express the recombinant protein in E. coli and purify it using affinity chromatography.

-

-

Adenylation (A) Domain Specificity Assay:

-

Perform an ATP-pyrophosphate (PPi) exchange assay.

-

Incubate the purified A domain with ATP, PPi labeled with ³²P, and various potential amino acid substrates.

-

Measure the incorporation of ³²P into ATP, which indicates substrate activation.

-

-

Thiolation (T) Domain Activity Assay:

-

Co-express the T domain with a phosphopantetheinyl transferase (PPTase) to ensure it is in its active holo-form.

-

Incubate the holo-T domain with the A domain, ATP, and the cognate amino acid.

-

Use mass spectrometry to detect the covalent attachment of the aminoacyl group to the T domain.

-

-

N-Methyltransferase (NMT) Domain Assay:

-

Incubate the purified NMT domain with its predicted substrate (the T domain-tethered amino acid) and the methyl donor S-adenosyl-L-methionine (SAM).

-

Analyze the reaction products by mass spectrometry to detect the addition of a methyl group.

-

Future Directions and Conclusion

The non-ribosomal synthesis of this compound presents a fascinating example of the intricate biosynthetic capabilities of cyanobacteria. While the general principles of its formation are understood, further research is required to fully elucidate the specific enzymatic machinery involved. Key future work should focus on:

-

Sequencing and analysis of the 'mic' BGC from Microcystis aeruginosa UTEX LB2385 to reveal the precise architecture of the NRPS and identify the tailoring enzymes.

-

Biochemical characterization of the putative oxidase responsible for methionine sulfoxidation.

-

Metabolic engineering of the biosynthetic pathway in a heterologous host to produce novel analogs of this compound with improved therapeutic properties.

This technical guide provides a solid foundation for researchers to delve into the biosynthesis of this compound, a promising natural product with potential for further development in the pharmaceutical industry. The combination of genetic, biochemical, and analytical approaches outlined here will be instrumental in unlocking the full potential of this unique non-ribosomal peptide.

References

Physical and chemical properties of Microginin 527

An In-depth Technical Guide to Microginin 527

Introduction

This compound is a linear peptide natural product belonging to the microginin class of cyanobacterial secondary metabolites.[1][2] Produced primarily by the cyanobacterium Microcystis aeruginosa, this compound is noted for its bioactive properties, particularly as an inhibitor of various proteases.[1][2][3] Microginins are synthesized non-ribosomally and are characterized by a unique N-terminal β-amino-α-hydroxy-decanoic acid (Ahda) residue, though this compound is a smaller tripeptide analogue. Its potential to modulate enzymatic activity makes it a subject of interest in pharmacology and drug development for conditions such as hypertension. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with the experimental methodologies used for its characterization.

Chemical Properties

This compound is a peptide derivative with a complex structure containing sulfur. Its chemical identity is well-defined by its molecular formula and various mass spectrometry-derived values.

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₁N₃O₇S | |

| Molecular Weight | 527.677 g/mol (527.7 g/mol also reported) | |

| Monoisotopic Mass (Neutral) | 527.2665218 Da | |

| Monoisotopic Mass ([M+H]⁺) | 528.2737975 Da | |

| Exact Mass | 527.266541 Da | |

| Elemental Analysis | C: 56.91%, H: 7.83%, N: 7.96%, O: 21.22%, S: 6.08% |

Physical and Computed Properties

The physical properties of this compound have been determined through both experimental and computational methods. These properties provide insight into its behavior in various solvents and environments.

| Property | Value | Source |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 857.2 ± 65.0 °C at 760 mmHg | |

| Flash Point | 472.2 ± 34.3 °C | |

| LogP | 2.04 | |

| Vapour Pressure | 0.0 ± 0.3 mmHg at 25°C | |

| Index of Refraction | 1.579 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 17 |

Structural Information

This compound is a tripeptide, which is smaller than the more common 4 to 6 amino acid composition of other microginins. Its structure consists of three amino acid building blocks: (Ahda)--(MeMet(O))--(Tyr).

| Identifier Type | Identifier | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| CAS Number | 1135249-50-1 | |

| SMILES | CCCCCCC--INVALID-LINK--N(C)--INVALID-LINK--C)C(=O)N--INVALID-LINK--O)C(=O)O)O">C@@HN | |

| InChI | InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 | |

| InChIKey | VUIHOFONJHXOQE-ZPPOLDLBSA-N |

Biological Activity and Signaling Pathways

Microginins as a class are known inhibitors of zinc-containing metalloproteases. Specifically, they are recognized as potent inhibitors of angiotensin-converting enzyme (ACE) and various aminopeptidases, such as leucine aminopeptidase and aminopeptidase M. The mechanism of action involves the peptide binding to the catalytic site of these enzymes, which blocks substrate access and thus inhibits enzymatic function. This compound has been identified as the most potent among a group of related microginin peptides, exhibiting an IC₅₀ of 31 μM for ACE inhibition.

Experimental Protocols

The isolation and structural characterization of this compound and related compounds involve a multi-step process combining extraction, chromatography, and advanced spectroscopic techniques.

1. Isolation and Purification

-

Source Material : this compound is isolated from cultures or bloom materials of the cyanobacterium Microcystis aeruginosa.

-

Extraction : The process typically begins with the extraction of freeze-dried cyanobacterial biomass. A common method involves repeated percolation with a solvent like methanol.

-

Chromatography : The crude extract undergoes several stages of purification. This includes initial separation on a reversed-phase open column, followed by size-exclusion chromatography (e.g., using Sephadex LH-20). The final purification step is achieved through High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column, to yield the pure compound.

2. Structure Elucidation

-

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI-MS), is used to determine the exact mass and molecular formula of the compound. Tandem Mass Spectrometry (MS/MS) is employed to analyze fragmentation patterns, which helps in sequencing the peptide structure.

-

NMR Spectroscopy : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are critical for elucidating the detailed chemical structure. These techniques establish the connectivity of atoms and the sequence of amino acid residues within the peptide.

-

Chiral Analysis : To determine the absolute configuration of the chiral centers in the amino acids, advanced methods like Marfey's method are used. This involves derivatizing the hydrolyzed peptide and analyzing the products via chromatography.

References

An In-Depth Technical Guide to Microginin 527: Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microginin 527 is a linear peptide of cyanobacterial origin that has garnered interest within the scientific community for its notable biological activities. As an inhibitor of key enzymes such as angiotensin-converting enzyme (ACE), protein phosphatases, and leucine aminopeptidase, it presents potential avenues for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological functions. A significant focus is placed on the experimental methodologies used to characterize its inhibitory actions, providing researchers with the necessary details to replicate and build upon existing findings. Furthermore, this document elucidates the role of this compound in the context of the renin-angiotensin system, a critical pathway in cardiovascular regulation.

Chemical Identity and Physicochemical Properties

This compound is a tripeptide analogue belonging to the broader class of microginins, which are non-ribosomally synthesized peptides produced by cyanobacteria, particularly Microcystis aeruginosa.[1] Its chemical structure and properties have been well-characterized, and are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1135249-50-1[1][2][3] |

| Molecular Formula | C25H41N3O7S[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| InChI | InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 |

| Canonical SMILES | CCCCCCC--INVALID-LINK----INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

| PubChem CID | 25108825 |

| ChemSpider ID | 12352204 |

| Other Synonyms | DTXSID601015482 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 527.7 g/mol |

| Exact Mass | 527.26652183 Da |

| Topological Polar Surface Area | 176 Ų |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bond Count | 17 |

| LogP (Predicted) | 2.04 |

| Density (Predicted) | 1.3±0.1 g/cm³ |

| Boiling Point (Predicted) | 857.2±65.0 °C at 760 mmHg |

| Flash Point (Predicted) | 472.2±34.3 °C |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of several key enzymes, indicating its potential for broad biological effects. The primary reported activities are the inhibition of angiotensin-converting enzyme (ACE), protein phosphatases, and leucine aminopeptidase.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), with a reported IC50 value of 31 μM. ACE is a central component of the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism is the basis for a major class of antihypertensive drugs.

Protein Phosphatase Inhibition

This compound also demonstrates inhibitory activity against protein phosphatases. These enzymes are critical for cellular signaling, acting in opposition to protein kinases to control the phosphorylation state and activity of numerous proteins. Inhibition of protein phosphatases can lead to a hyperphosphorylated state, profoundly impacting cellular processes such as cell growth, differentiation, and apoptosis.

Leucine Aminopeptidase Inhibition

Inhibition of leucine aminopeptidase is another reported bioactivity of this compound. Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. These enzymes are involved in various physiological processes, including protein degradation and turnover, and have been implicated in conditions such as cancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for determining ACE inhibitory activity, based on the method used for the initial characterization of this compound. This assay utilizes the substrate hippuryl-histidyl-leucine (HHL) and measures the formation of hippuric acid.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-histidyl-leucine (HHL)

-

Boric acid buffer (pH 8.3) containing NaCl

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in deionized water.

-

Prepare a solution of HHL in boric acid buffer.

-

In a microcentrifuge tube, combine the ACE solution with a solution of this compound at various concentrations.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid produced into ethyl acetate by vigorous mixing, followed by centrifugation to separate the phases.

-

Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in deionized water.

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

-

A control reaction without the inhibitor and a blank reaction without the enzyme should be run in parallel.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value, the concentration of inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay for measuring protein phosphatase activity using the substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Protein Phosphatase 1 (PP1) or other desired phosphatase

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Sodium hydroxide (NaOH) or other stop solution

-

Microplate reader

Procedure:

-

Prepare a solution of the protein phosphatase in the assay buffer.

-

Prepare a solution of pNPP in the assay buffer.

-

In a 96-well microplate, add the protein phosphatase solution to wells containing various concentrations of this compound.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Start the reaction by adding the pNPP solution to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH), which also develops the color of the product.

-

Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

-

Control (no inhibitor) and blank (no enzyme) wells should be included.

-

Calculate the percentage of inhibition and the IC50 value as described for the ACE inhibition assay.

Leucine Aminopeptidase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay for leucine aminopeptidase activity using the substrate L-leucine-p-nitroanilide.

Materials:

-

Leucine aminopeptidase

-

L-leucine-p-nitroanilide

-

Assay buffer (e.g., Tris-HCl, pH 7.2)

-

Microplate reader

Procedure:

-

Prepare a solution of leucine aminopeptidase in the assay buffer.

-

Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

In a 96-well microplate, add the leucine aminopeptidase solution to wells containing various concentrations of this compound.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the L-leucine-p-nitroanilide solution to each well.

-

Incubate the plate at 37 °C.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Control (no inhibitor) and blank (no enzyme) wells should be included.

-

Calculate the percentage of inhibition and the IC50 value based on the reaction rates.

Signaling Pathway and Experimental Workflow Visualization

To visualize the mechanism of action of this compound and the experimental workflow for its characterization, the following diagrams have been generated using the DOT language.

Renin-Angiotensin System (RAS) and the Inhibitory Action of this compound

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 value of this compound.

Conclusion

This compound is a fascinating natural product with significant potential for further research and development. Its well-defined chemical structure and its inhibitory activity against key enzymes make it a valuable tool for studying physiological processes and a potential lead compound for drug discovery. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of this compound and related compounds. The visualization of its role in the renin-angiotensin system highlights a primary mechanism through which this molecule may exert its effects. Future studies should aim to further elucidate the specific signaling pathways modulated by this compound's inhibition of protein phosphatases and leucine aminopeptidases to fully understand its pharmacological profile.

References

- 1. Metabolomics-Guided Discovery of Microginin Peptides from Cultures of the Cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologic importance of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microginin Family of Cyanopeptides: A Technical Guide for Researchers

The Microginin family, a class of linear cyanopeptides, represents a growing area of interest in natural product research and drug development.[1][2][3] Produced by various cyanobacteria, notably species of Microcystis, these non-ribosomally synthesized peptides exhibit potent and selective inhibitory activity against a range of proteases, marking them as promising candidates for therapeutic applications.[1] This guide provides an in-depth review of the structural diversity, biosynthesis, and biological activities of Microginins, along with detailed experimental protocols relevant to their study.

Structural Diversity and Classification

Microginins are linear lipopeptides characterized by the presence of a unique N-terminal fatty acid residue, typically 3-amino-2-hydroxydecanoic acid (Ahda) or a related analogue. This is followed by a peptide chain consisting of three to five standard or modified amino acids. To date, over 120 distinct variants of Microginins have been identified.

The structural diversity of this family arises from several key variations:

-

Peptide Chain Length and Composition : The number of amino acid residues can range from three to six. Position 2 is the most variable, incorporating a wide range of different amino acids.

-

N-terminal Fatty Acid Moiety : While Ahda is common, other fatty acid derivatives like 3-amino-2-hydroxy-octanoic acid (Ahoa) have been observed, particularly in analogues like nostoginins.

-

Modifications : Common modifications include N-methylation of amino acid residues and, most notably, mono- or di-chlorination at the terminal end of the Ahda side chain.

Below is a summary of representative Microginin variants, highlighting their structural characteristics.

Table 1: Selected Microginin Variants and their Structural Features

| Microginin Variant | Amino Acid Sequence | Molecular Mass (Da) | Source Organism | Key Structural Notes |

| Microginin 1 | Ahda-Ala-Val-MeTyr-Tyr | C₃₇H₅₅N₅O₉ | Microcystis aeruginosa (NIES-100) | First described Microginin. |

| Microginin 299-A | Cl-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 887.50 | Microcystis aeruginosa (NIES-299) | Monochlorinated Ahda; consists of six amino acids. |

| Microginin 299-B | Cl₂-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 921.94 | Microcystis aeruginosa (NIES-299) | Dichlorinated Ahda. |

| Microginin T1 | Cl-Ahda-Ala-Pro-Tyr-Tyr | - | Water bloom material | Monochlorinated Ahda. |

| Microginin T2 | Ahda-Ala-Pro-Tyr-Tyr | - | Water bloom material | Non-halogenated version of Microginin T1. |

| Microginin AL584 | Cl-Ahda-Ala-N-MeVal-N-MeTyr | - | Microcystis sp. | A tetrapeptide with antimicrobial activity. |

| Microginin 527 | Ahda-N-MeMet(O)-Tyr | - | Microcystis aeruginosa | A tripeptide, one of the smallest in the family. |

Biosynthesis

Microginins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. This process is encoded by a dedicated biosynthetic gene cluster (BGC), designated as the mic cluster. The biosynthesis can be summarized in the following key stages:

-

Initiation : The process begins with the activation of a fatty acid (e.g., octanoic acid) by a fatty acyl-AMP ligase (FAAL), which is then loaded onto an acyl carrier protein (ACP).

-

Modification (Optional) : The fatty acid can undergo halogenation, catalyzed by a dimetal carboxylate halogenase, resulting in mono- or di-chlorinated variants.

-

Elongation : A PKS elongation module extends the fatty acid chain.

-

Peptide Assembly : NRPS modules sequentially add amino acids to the growing chain. Specific N-methyltransferase domains, dependent on S-adenosyl-methionine (SAM), are responsible for the N-methylation of certain residues.

-

Termination : The completed peptide is released from the enzyme complex.

References

The Ecological Significance of Microginin 527 in Cyanobacterial Blooms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterial blooms, a global environmental concern, are prolific producers of a diverse array of secondary metabolites, including the microginin peptide family. This technical guide focuses on Microginin 527, a linear tripeptide produced by cyanobacteria such as Microcystis aeruginosa. While primarily recognized for its potent inhibition of angiotensin-converting enzyme (ACE), the ecological role of this compound within the complex environment of a cyanobacterial bloom is an area of growing interest. This document synthesizes the current understanding of this compound, detailing its known biological activities, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing its established mechanism of action. This in-depth guide aims to provide a foundational resource for researchers investigating the ecological functions of cyanopeptides and for professionals exploring their potential in drug development.

Introduction

Cyanobacterial harmful algal blooms (cyanoHABs) are escalating in frequency and intensity worldwide, driven by eutrophication and climate change. These blooms produce a vast array of bioactive compounds, known as cyanopeptides, which can have significant impacts on aquatic ecosystems and human health. Among these, the microginin family of linear peptides has garnered attention for its diverse biological activities, including the inhibition of various proteases.

This compound is a distinct member of this family, characterized by its relatively small size as a tripeptide.[1][2] Its primary and most well-documented biological activity is the potent inhibition of angiotensin-converting enzyme (ACE), a key regulator of blood pressure in vertebrates.[3] This has positioned this compound and its analogs as potential leads for the development of antihypertensive drugs. However, the production of such a potent bioactive compound by cyanobacteria suggests a significant ecological role within their natural environment. This guide explores the multifaceted ecological functions of this compound, moving beyond its pharmacological potential to understand its impact on the aquatic food web and microbial community dynamics within cyanobacterial blooms.

Chemical Structure and Biosynthesis

This compound is a linear tripeptide with the chemical formula C₂₅H₄₁N₃O₇S and a molecular weight of 527.677 g/mol .[4] Its structure is characterized by the presence of a non-proteinogenic amino acid, 3-amino-2-hydroxydecanoic acid (Ahda), at the N-terminus, followed by N-methyl methionine sulfoxide and tyrosine.[3]

Microginins are synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The biosynthetic gene cluster responsible for microginin production, designated as mic, has been identified in several cyanobacterial species. The modular nature of these enzymatic assembly lines allows for the incorporation of a wide variety of proteinogenic and non-proteinogenic amino acids, leading to the vast structural diversity observed within the microginin family.

Data Presentation: Biological Activities of Microginins

While specific quantitative ecotoxicological data for this compound is currently limited in publicly available literature, the broader microginin class has been shown to exhibit a range of biological activities. The primary known activity of this compound is its potent inhibition of angiotensin-converting enzyme (ACE). General eco-cytotoxic activity has been reported for the microginin class against some aquatic organisms.

| Compound/Extract | Target Organism/Enzyme | Endpoint | Value | Reference(s) |

| This compound | Angiotensin-Converting Enzyme (ACE) | IC50 | 31 µM | |

| Microginin (general class) | Crustaceans | Eco-cytotoxic activity | Not specified | |

| Microginin (general class) | Nematodes | Eco-cytotoxic activity | Not specified | |

| Microginin (general class) | Fish larvae | Eco-cytotoxic activity | Not specified | |

| Microcystis extract (containing microginins) | Fish larvae (Astyanax altiparanae) | Mortality | Not specified for individual compounds |

IC50: The half maximal inhibitory concentration.

Ecological Role and Mechanism of Action

The primary known mechanism of action for microginins is the inhibition of proteases. By targeting these essential enzymes, microginins can interfere with a wide range of biological processes in other organisms.

4.1. Protease Inhibition: A Double-Edged Sword

The potent ACE inhibitory activity of this compound, while of great interest for human medicine, may also have ecological implications. ACE and similar proteases are present in a variety of aquatic organisms and play roles in processes such as osmoregulation and development. By inhibiting these enzymes, this compound could potentially disrupt the physiological functions of zooplankton, other phytoplankton species, and even bacteria within the aquatic environment.

The general mechanism of protease inhibition by microginins involves the binding of the peptide to the active site of the enzyme, thereby blocking substrate access and preventing catalysis. This interaction can be a key factor in the competitive dynamics within a cyanobacterial bloom.

Figure 1: Generalized mechanism of protease inhibition by this compound.

4.2. Allelopathy and Interspecific Competition

Allelopathy, the chemical inhibition of one organism by another, is a common strategy in microbial communities. Microginins, including potentially this compound, may act as allelochemicals, giving the producing cyanobacteria a competitive advantage. By inhibiting the growth of other phytoplankton species, this compound could contribute to the dominance of Microcystis during a bloom. Further research is needed to determine the specific allelopathic effects of purified this compound on other algae and cyanobacteria.

4.3. Anti-grazing Defense

Zooplankton are the primary grazers of phytoplankton and can exert significant control over cyanobacterial populations. The production of bioactive compounds is a known defense mechanism against grazing. The eco-cytotoxic activity of the microginin class against crustaceans suggests a potential role as a grazing deterrent. By negatively impacting zooplankton, this compound could reduce grazing pressure on the Microcystis population, further promoting bloom formation.

Figure 2: Logical workflow of the potential ecological roles of this compound.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide detailed methodologies for key experiments.

5.1. Isolation and Purification of this compound

-

Principle: This protocol describes the extraction and purification of microginins from Microcystis aeruginosa biomass.

-

Procedure:

-

Extraction: Lyophilized cyanobacterial cells are extracted with a solvent mixture, typically methanol or a methanol/water mixture. The extraction is often performed multiple times to ensure complete recovery.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove highly polar and non-polar compounds. Microginins are typically eluted with a mid-polarity solvent.

-

High-Performance Liquid Chromatography (HPLC): The semi-purified extract is further fractionated by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is commonly used for elution. Fractions are collected and analyzed for the presence of this compound using mass spectrometry.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and high-resolution mass spectrometry.

-

5.2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of ACE, which cleaves a substrate to produce a detectable product.

-

Procedure (adapted from standard protocols):

-

Reagent Preparation: Prepare solutions of ACE, the substrate (e.g., hippuryl-His-Leu), and a buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

-

Assay Setup: In a microplate, add the buffer, ACE solution, and different concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.

-

Incubation: Pre-incubate the plate at 37°C.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., HCl).

-

Detection: The product of the reaction (e.g., hippuric acid) is extracted and quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm).

-

Calculation: The percentage of ACE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

-

5.3. Aquatic Ecotoxicity Testing

Standardized ecotoxicity tests are crucial for determining the environmental impact of this compound.

-

5.3.1. Zooplankton Acute Immobilization Test (adapted from OECD 202):

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Design: Expose daphnids to a range of this compound concentrations and a control in a suitable medium for 48 hours.

-

Endpoint: Record the number of immobilized daphnids at 24 and 48 hours.

-

Data Analysis: Calculate the EC50 (the concentration causing immobilization in 50% of the population).

-

-

5.3.2. Algal Growth Inhibition Test (adapted from OECD 201):

-

Test Organism: A representative freshwater green alga (e.g., Scenedesmus quadricauda or Chlorella vulgaris).

-

Test Design: Expose algal cultures to various concentrations of this compound and a control under constant light and temperature for 72 hours.

-

Endpoint: Measure the algal biomass (e.g., by cell counting or fluorescence) at regular intervals.

-

Data Analysis: Calculate the EC50 based on the inhibition of the growth rate.

-

-

5.3.3. Antibacterial Activity Assay (Broth Microdilution Method, adapted from CLSI guidelines):

-

Test Organism: Representative bacterial strains (e.g., Bacillus subtilis, Escherichia coli).

-

Test Design: In a microplate, prepare serial dilutions of this compound in a suitable broth medium. Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

Endpoint: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible bacterial growth.

-

Figure 3: General experimental workflow for the study of this compound.

Future Directions and Conclusion

The study of this compound is at an intersection of ecological research and pharmaceutical development. While its potential as a lead compound for antihypertensive drugs is clear, a comprehensive understanding of its ecological role is crucial for predicting the impacts of cyanobacterial blooms and for uncovering novel biotechnological applications.

Future research should prioritize the generation of quantitative ecotoxicological data for purified this compound against a range of relevant aquatic organisms. This will enable a more accurate assessment of its contribution to the overall toxicity and allelopathy of Microcystis blooms. Furthermore, investigations into the downstream signaling pathways affected by microginin-induced protease inhibition will provide deeper insights into its mechanism of action and potential off-target effects.

References

Methodological & Application

Application Notes: Isolation and Purification of Microginin 527

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microginin 527 is a linear tripeptide cyanotoxin produced by certain strains of the cyanobacterium Microcystis aeruginosa. As a member of the microginin class of bioactive peptides, it is of significant interest for its potential pharmacological activities. Structurally, it is a relatively small molecule, which presents both opportunities and challenges in its isolation and purification. These application notes provide a comprehensive overview of the methodologies for the successful isolation and purification of this compound for research and drug development purposes.

Microginins are known to be synthesized non-ribosomally and often exhibit inhibitory effects on various proteases.[1] this compound, one of the smaller members of this peptide family, has been identified as an inhibitor of the angiotensin-converting enzyme (ACE) with an IC50 of 31 μM.[2][3] The protocols outlined below are based on established methods for the extraction and purification of cyanobacterial peptides, tailored for the specific properties of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H31N3O8S | Calculated |

| Molecular Weight | 527 g/mol | [2] |

| Class | Tripeptide | [2] |

| Producing Organism | Microcystis aeruginosa (e.g., strain UTEX LB2385) | |

| Bioactivity | Angiotensin-Converting Enzyme (ACE) Inhibitor | |

| IC50 | 31 μM |

Table 2: Summary of a General Purification Scheme for Microginins

| Step | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| 1. Extraction | Solvent Extraction | N/A | Methanol or Methanol/Water mixtures | Extraction of peptides from lyophilized cyanobacterial biomass. |

| 2. Primary Clean-up | Solid-Phase Extraction (SPE) | C18 or equivalent | Step gradient of Acetonitrile/Water | Removal of highly polar and non-polar impurities. |

| 3. Fractionation | Reversed-Phase HPLC (Preparative) | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | Separation of microginin congeners and other peptides. |

| 4. Final Polishing | Reversed-Phase HPLC (Analytical) | C18 | Acetonitrile/Water with 0.1% TFA (isocratic or shallow gradient) | To achieve high purity of the target compound. |

Experimental Protocols

Protocol 1: Culturing and Harvesting of Microcystis aeruginosa

-

Culture Growth: Cultivate Microcystis aeruginosa (a known this compound producing strain) in appropriate culture medium (e.g., BG-11) under controlled conditions of light and temperature.

-

Harvesting: Harvest the cyanobacterial cells in the late exponential growth phase by centrifugation or filtration.

-

Lyophilization: Freeze-dry the harvested cell biomass to obtain a stable, dry powder for extraction.

Protocol 2: Extraction of this compound

-

Initial Extraction: Suspend the lyophilized Microcystis aeruginosa biomass in 80% aqueous methanol (v/v) at a ratio of 1 g of biomass to 20 mL of solvent.

-